

Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

Cat. No.: B165464

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-nitroaniline is a vital chemical intermediate, primarily utilized in the synthesis of azo disperse dyes and pigments.^[1] The purity of this compound is paramount for achieving high-quality, consistent downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This application note provides a detailed protocol for the purification of **2,6-Dibromo-4-nitroaniline** via recrystallization, ensuring high purity for research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2,6-Dibromo-4-nitroaniline** is essential for developing an effective purification strategy. Key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ Br ₂ N ₂ O ₂	[2]
Molecular Weight	295.92 g/mol	[3][4]
Appearance	Yellow crystalline solid / Yellow needles	[2][3][5]
Melting Point	203-207 °C	[1][4]
Solubility	Limited in water; improved solubility in moderately polar organic solvents like ethanol and acetone; >10% in acetic acid.	[2][3]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.^[6] In this process, the crude, impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain dissolved in the cold solvent, known as the mother liquor, and are separated from the pure crystals by filtration.^[7]

Experimental Protocol

4.1 Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature, ethanol and acetic acid are excellent candidates for recrystallizing **2,6-Dibromo-4-nitroaniline**, as the compound is known to form yellow needles from these solvents.^{[3][5][8]} Ethanol is often preferred due to its lower boiling point and ease of removal from the final product. This protocol will detail the use of ethanol.

4.2 Materials and Equipment

- Crude **2,6-Dibromo-4-nitroaniline**
- Ethanol (95% or absolute)
- Activated charcoal (optional, for removing colored impurities)
- Erlenmeyer flasks (various sizes)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Condenser
- Glass funnel and fluted filter paper (for hot filtration, if needed)
- Büchner funnel and flask
- Filter paper (to fit Büchner funnel)
- Vacuum source
- Ice bath
- Spatula and glass rod
- Watch glass or drying dish
- Melting point apparatus

4.3 Safety Precautions

- Handle **2,6-Dibromo-4-nitroaniline** in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[4]
- Ethanol is flammable; ensure no open flames are nearby. Use a hot plate for heating.

- Avoid inhalation of dust and vapors.[\[4\]](#)

4.4 Step-by-Step Procedure

- Dissolution: Place the crude **2,6-Dibromo-4-nitroaniline** (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
- Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure good recovery.
- Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.[\[9\]](#)
- Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities.

- Drying: Transfer the crystals to a pre-weighed watch glass. Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Data Presentation

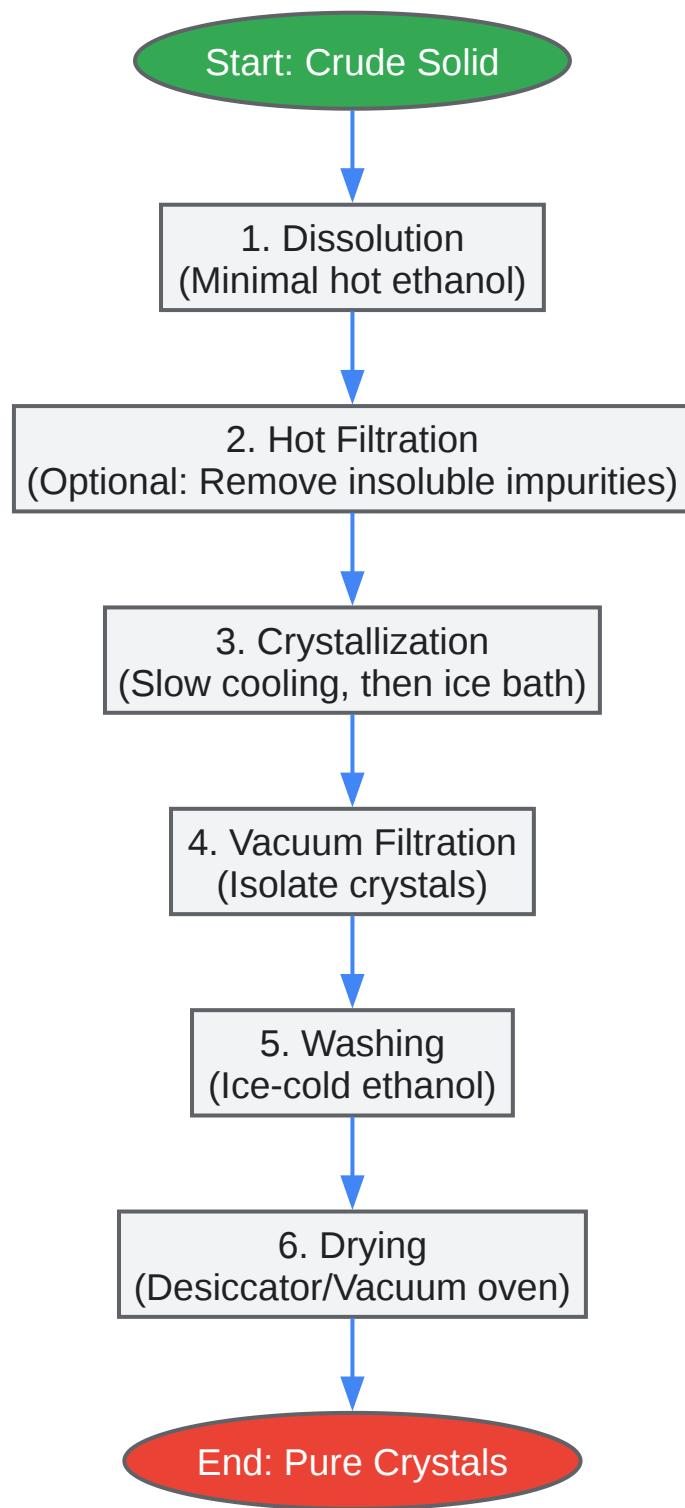
The effectiveness of the purification can be assessed by measuring the yield and comparing the melting point of the product before and after recrystallization.

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Appearance	Yellow-brown powder	Bright yellow needles
Mass	5.00 g	4.25 g
Melting Point	198-203 °C	204-206 °C
Recovery Yield	N/A	85%

Note: Data presented are for illustrative purposes.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization process.



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Caption: Workflow for the purification of **2,6-Dibromo-4-nitroaniline**.

Troubleshooting

Problem	Possible Cause(s)	Solution(s)
No crystals form upon cooling	Too much solvent was used; solution is not saturated.	Reheat the solution to evaporate some of the solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound. ^[9]
"Oiling out"	The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.	Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.
Low Recovery Yield	Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization in the ice bath.	Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Allow sufficient time for cooling in the ice bath.
Product is still colored	Colored impurities were not fully removed.	Repeat the recrystallization, incorporating the optional decolorizing charcoal step.

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